An In-Depth Technical Guide to (2E,18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontaheptaenoyl-CoA: Biosynthesis, Function, and Analysis
An In-Depth Technical Guide to (2E,18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontaheptaenoyl-CoA: Biosynthesis, Function, and Analysis
Abstract
(2E,18Z,21Z,24Z,27Z,30Z,33Z)-Hexatriacontaheptaenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), a class of lipids defined by a carbon chain of 24 or more carbons. These molecules are not obtained from dietary sources and are synthesized in situ in specific tissues, playing crucial roles in cellular structure and function, particularly in the retina, brain, and testes. This guide provides a comprehensive overview of the current understanding of this specific C36:7 acyl-CoA, detailing its biosynthesis, putative biological functions, and the methodologies for its study. This document is intended for researchers, scientists, and drug development professionals engaged in lipid biochemistry and its therapeutic applications.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) represent a unique class of lipids with profound implications for cellular physiology. Unlike their shorter-chain counterparts, which are often obtained through diet, VLC-PUFAs are synthesized endogenously in a tissue-specific manner. Their exceptional length and high degree of unsaturation confer unique biophysical properties to the membranes in which they are incorporated, influencing fluidity, lipid raft formation, and the function of embedded proteins.[1] The CoA-activated form, such as (2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA, is the metabolically active intermediate for its incorporation into complex lipids and for its catabolism.
Mutations in the key enzyme responsible for VLC-PUFA synthesis, ELOVL4, are linked to severe genetic disorders, most notably Stargardt-like macular dystrophy (STGD3), a form of juvenile macular degeneration leading to vision loss.[2][3] This direct link between VLC-PUFA deficiency and pathology underscores the critical need for a deeper understanding of these molecules.
Chemical Characteristics
(2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA is a C36 fatty acid with seven double bonds, esterified to Coenzyme A.
| Property | Value |
| Molecular Formula | C57H86N7O17P3S |
| Molecular Weight | 1269.3 g/mol |
| Chain Length | 36 Carbons |
| Unsaturation | 7 Double Bonds |
| Key Structural Features | 2-trans double bond, six Z-configured double bonds |
The presence of the α,β-unsaturated (2E) double bond is a key feature, suggesting its formation during the fatty acid elongation cycle. The six Z-configured double bonds in the distal portion of the acyl chain contribute to its high degree of unsaturation and unique conformational properties.
Biosynthesis: A Multi-Enzyme Cascade
The synthesis of (2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA is a complex process involving a series of elongation and desaturation reactions, primarily occurring in the endoplasmic reticulum.
The Central Role of ELOVL4
The key enzyme responsible for the elongation of fatty acids beyond C26 is Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4).[4][5] ELOVL4 is highly expressed in the retina, brain, skin, and testes, the primary sites of VLC-PUFA synthesis.[4] It catalyzes the initial and rate-limiting condensation step in each round of fatty acid elongation, adding two-carbon units from malonyl-CoA to a growing acyl-CoA chain.[4]
The Biosynthetic Pathway
The precise pathway to C36:7 is not fully elucidated but can be inferred from the known functions of fatty acid elongases and desaturases. The likely precursors are the essential omega-3 fatty acids, eicosapentaenoic acid (20:5n-3, EPA) and docosapentaenoic acid (22:5n-3, DPA).[4][5]
Figure 1: Proposed biosynthetic pathway.
The synthesis of a C36 fatty acid from C20/C22 precursors requires multiple rounds of elongation catalyzed by ELOVL4. The formation of a heptaenoyl (seven double bonds) species from a hexaenoyl precursor necessitates the action of a fatty acid desaturase, such as FADS2 (delta-6 desaturase), which is known to introduce double bonds in PUFA synthesis.[6] The 2E double bond is likely introduced as an intermediate during the final fatty acid elongation cycle, catalyzed by an enoyl-CoA reductase.[7]
Biological Function: A Structural and Signaling Role
While the precise functions of (2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA are still under investigation, the broader roles of VLC-PUFAs provide significant insights.
Membrane Architecture and Function
VLC-PUFAs are predominantly found esterified at the sn-1 position of phosphatidylcholines, often paired with docosahexaenoic acid (DHA) at the sn-2 position.[8][9] This unique phospholipid composition is highly enriched in the photoreceptor outer segments of the retina.[10] The exceptional length of the C36 acyl chain allows it to span a significant portion of the lipid bilayer, potentially influencing membrane curvature and the formation of specialized lipid microdomains (lipid rafts).[1] These structural alterations can, in turn, modulate the activity of membrane-bound proteins crucial for phototransduction and other signaling cascades.
Retinal Health and Disease
The critical role of VLC-PUFAs in the retina is highlighted by the pathology of Stargardt-like macular dystrophy (STGD3), which results from mutations in ELOVL4.[2] A deficiency in VLC-PUFAs leads to photoreceptor degeneration and vision loss.[10] It is hypothesized that these lipids are essential for the structural integrity and function of the highly metabolically active photoreceptor cells.
Potential Roles in Other Tissues
The presence of VLC-PUFAs in the brain and testes suggests important functions in these tissues as well. In the brain, they may contribute to neuronal membrane properties and signaling, while in the testes, they are components of sphingolipids in sperm cells, potentially influencing fertility.[11]
Catabolism: Peroxisomal β-Oxidation
The breakdown of VLC-PUFAs occurs primarily through β-oxidation within peroxisomes.[12][13] Due to their extreme length, these fatty acids cannot be directly metabolized by mitochondria.
Figure 2: Catabolic pathway.
The process involves a series of enzymatic reactions that shorten the acyl chain by two carbons in each cycle, producing acetyl-CoA and a shorter acyl-CoA.[14] This continues until the fatty acid is short enough to be transported to the mitochondria for complete oxidation.
Experimental Protocols
The study of (2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoyl-CoA requires specialized analytical techniques due to its low abundance and potential for oxidation.
Extraction of VLC-PUFA-CoAs from Tissues
This protocol is adapted from established methods for acyl-CoA extraction.[15][16]
Materials:
-
Tissue sample (e.g., retina, brain)
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water
-
Internal standard (e.g., C17:0-CoA)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Methanol, water, and appropriate buffers
Procedure:
-
Homogenize the tissue sample on ice in 10% TCA.
-
Add the internal standard.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the acyl-CoAs with methanol.
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.
Chemo-enzymatic Synthesis
For the generation of standards and for use in in vitro assays, a chemo-enzymatic approach can be employed.[17][18]
Principle: This method involves the chemical synthesis of the (2E,18Z,21Z,24Z,27Z,30Z,33Z)-hexatriacontaheptaenoic acid followed by its enzymatic ligation to Coenzyme A using an acyl-CoA synthetase.
Workflow:
Sources
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